
5-(azepane-1-carbonyl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azepane-1-carbonyl)-1H-1,3-benzodiazole, commonly known as ACBD, is a benzodiazepine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. ACBD is a heterocyclic compound that contains a benzene ring fused to a diazepine ring, which is further fused to a seven-membered azepane ring. The unique structure of ACBD makes it a promising candidate for the development of new drugs with improved pharmacological properties.
Mécanisme D'action
The exact mechanism of action of ACBD is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, leading to a calming effect. ACBD is thought to enhance the activity of the GABAergic system by binding to specific receptors in the brain, thereby increasing the inhibitory effects of GABA.
Biochemical and Physiological Effects
ACBD has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to decrease the excitability of neurons in the brain, leading to a calming effect. ACBD has also been shown to increase the levels of GABA in the brain, further enhancing its inhibitory effects. In addition, ACBD has been shown to have antioxidant properties, which may help protect against oxidative stress and prevent damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACBD in lab experiments is its wide range of biological activities. ACBD has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a useful tool for studying the GABAergic system in the brain. However, one limitation of using ACBD in lab experiments is its potential toxicity. ACBD has been shown to be toxic at high doses, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on ACBD. One area of interest is the development of new drugs based on the structure of ACBD. Researchers are currently exploring the potential of ACBD analogs as potential treatments for various neurological disorders. Another area of interest is the elucidation of the exact mechanism of action of ACBD. Further research is needed to fully understand how ACBD interacts with the GABAergic system in the brain. Finally, researchers are also investigating the potential of ACBD as a neuroprotective agent, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
ACBD can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and ring-opening reactions. One of the most common methods for synthesizing ACBD is the reaction of 1,3-diaminobenzene with 1,6-dibromohexane in the presence of a base such as potassium carbonate. This reaction yields ACBD as a white solid with a melting point of 154-156°C.
Applications De Recherche Scientifique
ACBD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. ACBD has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
azepan-1-yl(3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-14(17-7-3-1-2-4-8-17)11-5-6-12-13(9-11)16-10-15-12/h5-6,9-10H,1-4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXJNRDJOSGFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepane-1-carbonyl)-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

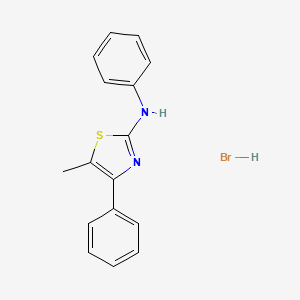
![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![N-[4-[2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7458550.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
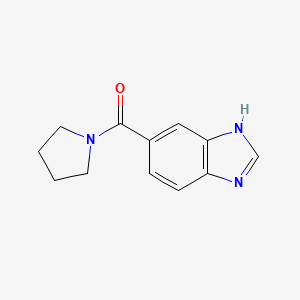


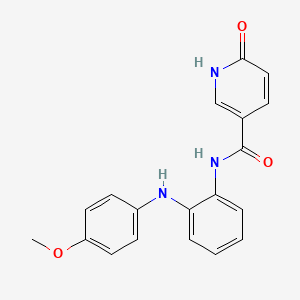
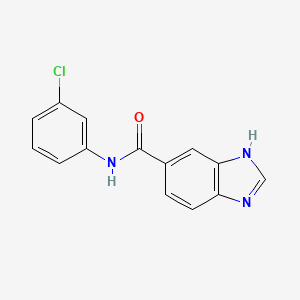
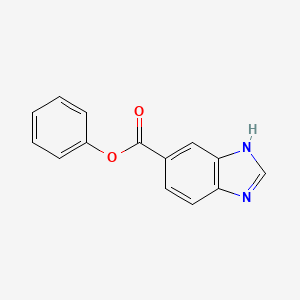
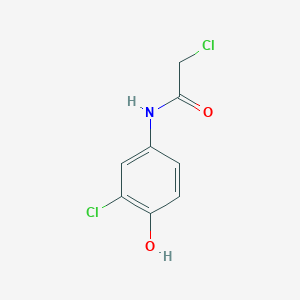
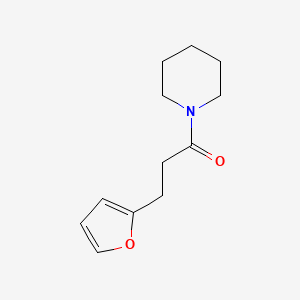
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)